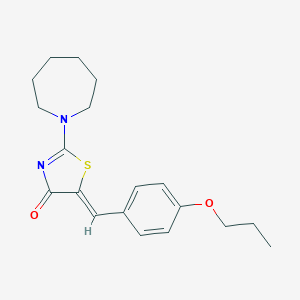
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The azepane and propoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(piperidin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- 2-(morpholin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one
Uniqueness
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its azepane group and propoxybenzylidene moiety may result in unique interactions and applications.
Eigenschaften
Molekularformel |
C19H24N2O2S |
|---|---|
Molekulargewicht |
344.5g/mol |
IUPAC-Name |
(5Z)-2-(azepan-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H24N2O2S/c1-2-13-23-16-9-7-15(8-10-16)14-17-18(22)20-19(24-17)21-11-5-3-4-6-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14- |
InChI-Schlüssel |
HBCNJRMMCMPHMP-VKAVYKQESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B417906.png)
![Methyl 2-[({3-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417911.png)
![methyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[({3-nitrophenyl}amino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B417912.png)
![Methyl 4-methyl-2-({[3-(methyloxy)phenyl]carbonyl}amino)-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417913.png)
![Methyl 5-[(4-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B417915.png)
![N-{4-nitrophenyl}-2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417917.png)
![2-[[5-methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B417918.png)
![Methyl 5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417919.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417922.png)
![2-chloro-N'-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzohydrazide](/img/structure/B417923.png)
![2-({5-methyl-4-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(methyloxy)phenyl]acetamide](/img/structure/B417924.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-{[(4-fluorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B417925.png)
![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)
